molecular formula C20H19N5O4S B2565265 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921476-04-2

4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2565265
CAS No.: 921476-04-2
M. Wt: 425.46
InChI Key: DBQLBXXEPPAFCP-UHFFFAOYSA-N
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Description

4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound featuring a thiazole ring, a benzamide group, and a methoxyphenyl urea moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-halo ketones with thiourea under acidic conditions.

    Attachment of the Methoxyphenyl Urea Moiety: This step involves the reaction of 2-methoxyaniline with isocyanates to form the methoxyphenyl urea group.

    Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide has shown potential as an antimicrobial agent. The thiazole ring is known for its biological activity, including antibacterial and antifungal properties .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. The presence of the methoxyphenyl urea moiety is particularly significant, as it can interact with various biological targets .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2-(3-(2-Hydroxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2-(2-(3-(2-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a unique candidate for drug development compared to its analogs.

Properties

IUPAC Name

4-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-29-16-5-3-2-4-15(16)24-19(28)25-20-23-14(11-30-20)10-17(26)22-13-8-6-12(7-9-13)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQLBXXEPPAFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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